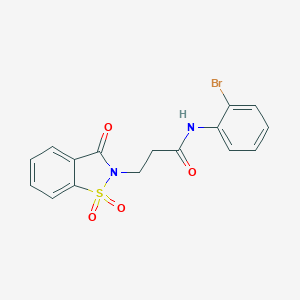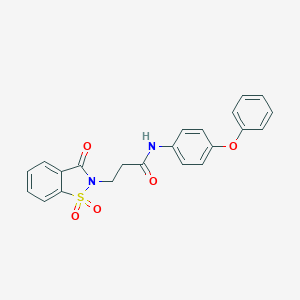![molecular formula C16H18N2OS B299488 N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
N-[4-(butylthio)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butylthio)phenyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
N-[4-(butylthio)phenyl]nicotinamide exerts its biological effects by inhibiting the activity of this compound. This compound is an enzyme that is involved in the repair of damaged DNA. Inhibition of this compound leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(butylthio)phenyl]nicotinamide in lab experiments is its potent inhibitory activity against this compound. This makes it a valuable tool for studying DNA repair processes and the effects of this compound inhibition on cellular function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-[4-(butylthio)phenyl]nicotinamide in scientific research. One potential application is in the development of new cancer therapies. This compound inhibitors such as this compound have shown promise in the treatment of various types of cancer, including breast and ovarian cancer. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential therapeutic applications in humans.
Synthesis Methods
N-[4-(butylthio)phenyl]nicotinamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-bromobutylthiophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-[4-(butylthio)phenyl]nicotinamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(4-butylsulfanylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-3-11-20-15-8-6-14(7-9-15)18-16(19)13-5-4-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19) |
InChI Key |
LJHVMYHYYTZTTE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299407.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)


![N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299422.png)
![N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B299423.png)
![Ethyl 3-[(3,4-dichlorobenzoyl)amino]phenylcarbamate](/img/structure/B299425.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide](/img/structure/B299426.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B299428.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B299429.png)
![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B299430.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B299431.png)
